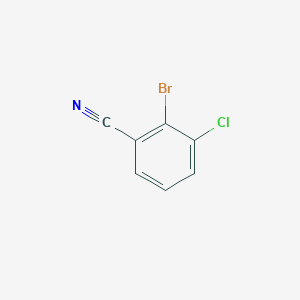

2-Bromo-3-chlorobenzonitrile

Overview

Description

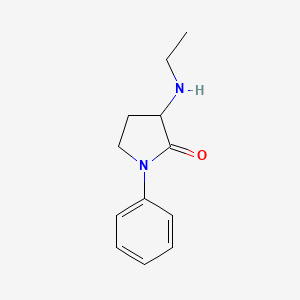

2-Bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN . It has a molecular weight of 216.46 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

One of the methods for synthesizing similar compounds involves a one-step synthesis from 2-chlorotoluene via ammoxidation . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD to identify the molecular structural changes of the catalysts .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H . The InChI Key is DVMBZTNBWVDWBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

1. Polymorphism and Pseudosymmetry Studies

Research on chlorobenzonitrile isomers, which are structurally related to 2-bromo-3-chlorobenzonitrile, includes a thermodynamic study exploring polymorphism, pseudosymmetry, and chloro-cyano interactions. This study utilized experimental techniques like differential scanning calorimetry and combustion calorimetry, alongside computational studies, to investigate these properties (Rocha, Galvão, Silva, & Silva, 2014).

2. Chemical Reactions and Synthesis

Ortho-metalation research involving 3-bromo and 3-chlorobenzoic acids, closely related to this compound, highlights its potential in chemical synthesis. This research demonstrates the production of a variety of 2-substituted-3-chloro/bromobenzoic acids, showcasing the reactivity and versatility of these compounds in organic synthesis (Gohier & Mortier, 2003).

3. Application in Pharmaceuticals

This compound may have relevance in the pharmaceutical industry, as demonstrated by research on the synthesis of antihypertensive drugs. For instance, a study on the synthesis of Valsartan began with chlorobenzonitrile, an analogous compound, indicating its potential as a precursor in pharmaceutical manufacturing (Qing, 2001).

4. Degradation and Environmental Impact Studies

Research on the microbial degradation of benzonitrile herbicides, which could include compounds like this compound, provides insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms. Such studies are crucial for understanding the environmental impact and fate of these compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).

5. Radiolysis and Product Analysis

Radiolysis studies of chlorobenzonitriles, which include compounds structurally similar to this compound, focus on the reaction of these compounds under various conditions. Such research is vital for understanding the stability and behavior of these compounds under different environmental and laboratory conditions (Geppert & Getoff, 1998).

Safety and Hazards

2-Bromo-3-chlorobenzonitrile is associated with several hazard statements including H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

Many halogenated organic compounds, like 2-Bromo-3-chlorobenzonitrile, are used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

Halogenated compounds often undergo nucleophilic substitution reactions. For example, in the presence of a nucleophile, the halogen atom (bromine or chlorine in this case) could be replaced .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a nitrile group might influence its absorption and distribution .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the stability and efficacy of this compound .

properties

IUPAC Name |

2-bromo-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMBZTNBWVDWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679248 | |

| Record name | 2-Bromo-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031929-33-5 | |

| Record name | 2-Bromo-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)